molecular formula C23H28N2O4 B11223539 2'-(furan-2-ylmethyl)-N-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

2'-(furan-2-ylmethyl)-N-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B11223539
M. Wt: 396.5 g/mol
InChI Key: OJOPFFYTXCOSTF-UHFFFAOYSA-N
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Description

2’-(furan-2-ylmethyl)-N-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound that features a spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the furan ring and the isoquinoline moiety, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(furan-2-ylmethyl)-N-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylmethyl intermediate, which can be synthesized through the reaction of furan with formaldehyde and a suitable amine. This intermediate is then coupled with a cyclohexane derivative under specific conditions to form the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

2’-(furan-2-ylmethyl)-N-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring yields furan-2,5-dicarboxylic acid, while reduction of the carbonyl group results in the corresponding alcohol .

Scientific Research Applications

2’-(furan-2-ylmethyl)-N-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’-(furan-2-ylmethyl)-N-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets. The furan ring and isoquinoline moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2’-(furan-2-ylmethyl)-N-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide stands out due to its spirocyclic structure, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C23H28N2O4

Molecular Weight

396.5 g/mol

IUPAC Name

2-(furan-2-ylmethyl)-N-(2-methoxyethyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide

InChI

InChI=1S/C23H28N2O4/c1-28-15-13-24-21(26)20-18-9-3-4-10-19(18)22(27)25(16-17-8-7-14-29-17)23(20)11-5-2-6-12-23/h3-4,7-10,14,20H,2,5-6,11-13,15-16H2,1H3,(H,24,26)

InChI Key

OJOPFFYTXCOSTF-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C1C2=CC=CC=C2C(=O)N(C13CCCCC3)CC4=CC=CO4

Origin of Product

United States

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